molecular formula C11H9FN2O B5503541 4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone

4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone

Cat. No. B5503541
M. Wt: 204.20 g/mol
InChI Key: PVEONMVQAXYZBY-UHFFFAOYSA-N
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Description

4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone, also known as FPH1, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential as a therapeutic agent. FPH1 is a potent inhibitor of the Hippo signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Pharmacological Applications

Selective Inhibition of Protein Kinases : Compounds with a pyridinone scaffold, similar to "4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone," have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinases, crucial for proinflammatory cytokine release. These inhibitors, by preserving the 4-fluorophenyl ring's occupation in their structure, achieve higher binding selectivity and potency compared to reference compounds, illustrating the critical role of the fluorophenyl group in enhancing pharmacological activity (Scior et al., 2011).

Chemical Synthesis and Transformation

Synthesis of Key Intermediates : The fluorophenyl group, akin to the one in "4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone," is instrumental in synthesizing key intermediates for various compounds. For example, 2-Fluoro-4-bromobiphenyl serves as a critical intermediate in manufacturing non-steroidal anti-inflammatory drugs, highlighting the importance of fluorinated intermediates in drug synthesis (Qiu et al., 2009).

Environmental Degradation

Degradation of Polyfluoroalkyl Chemicals : Studies on the environmental degradation of polyfluoroalkyl chemicals, which include fluorophenyl rings, emphasize the resilience and persistence of these compounds in the environment. The findings suggest the need for further research into the biodegradation and environmental fate of fluorinated chemicals, including those similar to "4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone" (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

4-amino-1-(4-fluorophenyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-1-3-10(4-2-8)14-6-5-9(13)7-11(14)15/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEONMVQAXYZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=CC2=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(4-fluorophenyl)-2(1H)-pyridinone

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